molecular formula C15H17Cl2N3 B1407380 (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride CAS No. 860189-02-2

(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride

Cat. No.: B1407380
CAS No.: 860189-02-2
M. Wt: 310.2 g/mol
InChI Key: AQBOSBQUIDAULY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride typically involves the reaction of benzimidazole derivatives with benzylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced amine derivatives .

Scientific Research Applications

(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride include other benzimidazole derivatives, such as:

  • 2-(2-benzimidazolyl)ethylamine
  • 2-(1H-benzimidazol-2-yl)aniline
  • 2-(1H-benzimidazol-2-yl)ethanol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a benzimidazole ring and a benzylamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-phenylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15;;/h1-9,16H,10-11H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBOSBQUIDAULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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